2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide
Overview
Description
The compound 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide is a structurally complex molecule that includes a thiazole ring, a chlorophenyl group, and a fluorophenyl group attached to an acetamide moiety. While the specific compound is not directly discussed in the provided papers, similar compounds with chlorophenyl and thiazole rings have been synthesized and analyzed, providing insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenol with dichloroacetamide derivatives. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent . The reaction conditions, such as temperature and time, were optimized to achieve a yield of up to 75%. These methods could potentially be adapted for the synthesis of the compound by substituting the appropriate reactants.
Molecular Structure Analysis
The molecular structure of similar acetamides has been determined through various techniques, including X-ray diffraction analysis. For example, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has a chlorophenyl ring oriented at an angle of 7.1° with respect to the thiazole ring . This suggests that in the compound of interest, the orientation between the thiazole and the phenyl rings could be a significant factor in its overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their intermolecular interactions. In the crystal structures of related acetamides, molecules are linked via hydrogen bonds and halogen interactions, such as C—H⋯O, N—H⋯O, C—Cl⋯π(arene), and C—I⋯π(arene) . These interactions could influence the reactivity of the compound , affecting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides with chlorophenyl and thiazole groups can be deduced from their crystallographic data. For instance, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide provides information on its monoclinic space group and cell dimensions . Similarly, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide forms hydrogen-bonded chains in the crystal, which could impact its melting point, solubility, and other physical properties .
Scientific Research Applications
Antibacterial Properties
A study by Desai et al. (2008) synthesized various acetamides, including ones closely related to 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide. These compounds were evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, showing moderate to good effectiveness. The study also carried out QSAR (Quantitative Structure-Activity Relationship) studies, which highlighted the positive contribution of certain substituents in enhancing the antibacterial properties (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimicrobial Activity
Badiger et al. (2013) synthesized sulfide and sulfone derivatives of thiazole-containing compounds, closely related to the chemical . These compounds were tested for their antimicrobial activity against a variety of microorganisms, including bacteria and fungi. The study provides valuable insights into the potential of such compounds in antimicrobial applications (Badiger, Mulla, Khazi, & Khazi, 2013).
Structural Characterization
Salian et al. (2017) focused on the synthesis and spectroscopic characterization of a compound structurally similar to this compound. This research contributes to understanding the molecular structure and properties of such compounds, essential for their potential application in scientific research (Salian, Narayana, & Sarojini, 2017).
α-Glucosidase Inhibitory Activity
A study by Koppireddi et al. (2014) developed N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for their α-glucosidase inhibitory activity. This research is significant in exploring the potential use of thiazole-containing compounds in managing conditions like diabetes, where α-glucosidase inhibitors are beneficial (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) involved synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides. These compounds were assayed for anti-inflammatory activity, demonstrating significant potential in this area. The findings contribute to the understanding of the therapeutic applications of thiazole compounds in reducing inflammation (Sunder & Maleraju, 2013).
Structural Analysis in Pharmaceuticals
Wu et al. (2007) studied the photo-degradation behavior of a pharmaceutical compound containing a thiazole structure, similar to the one . This research is pivotal in understanding the stability and degradation properties of such compounds in pharmaceutical contexts, ensuring their safety and efficacy (Wu, Hong, & Vogt, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities
Mode of Action
It’s known that the compound’s structure allows it to interact with its targets, leading to changes in cellular processes . The presence of a thiazole nucleus in the compound suggests potential antimicrobial and antitumor activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities
Result of Action
Similar compounds have shown a range of effects, including antimicrobial and antitumor activities
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2OS/c24-17-8-6-16(7-9-17)23-27-22(15-4-2-1-3-5-15)20(29-23)14-21(28)26-19-12-10-18(25)11-13-19/h1-13H,14H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEFLCBIKHMHPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163925 | |
Record name | 2-(4-Chlorophenyl)-N-(4-fluorophenyl)-4-phenyl-5-thiazoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338957-19-0 | |
Record name | 2-(4-Chlorophenyl)-N-(4-fluorophenyl)-4-phenyl-5-thiazoleacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338957-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-N-(4-fluorophenyl)-4-phenyl-5-thiazoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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